Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1187830-78-9
VCID: VC2844671
InChI: InChI=1S/C11H15N3O2.ClH/c1-2-16-11(15)5-10-8-6-12-4-3-9(8)13-7-14-10;/h7,12H,2-6H2,1H3;1H
SMILES: CCOC(=O)CC1=NC=NC2=C1CNCC2.Cl
Molecular Formula: C11H16ClN3O2
Molecular Weight: 257.72 g/mol

Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride

CAS No.: 1187830-78-9

Cat. No.: VC2844671

Molecular Formula: C11H16ClN3O2

Molecular Weight: 257.72 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride - 1187830-78-9

Specification

CAS No. 1187830-78-9
Molecular Formula C11H16ClN3O2
Molecular Weight 257.72 g/mol
IUPAC Name ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate;hydrochloride
Standard InChI InChI=1S/C11H15N3O2.ClH/c1-2-16-11(15)5-10-8-6-12-4-3-9(8)13-7-14-10;/h7,12H,2-6H2,1H3;1H
Standard InChI Key BLTIZFCRGSQQEN-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NC=NC2=C1CNCC2.Cl
Canonical SMILES CCOC(=O)CC1=NC=NC2=C1CNCC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride is a complex heterocyclic compound with specific structural characteristics. It is identified by the CAS number 1187830-78-9 and has a molecular formula of C₁₁H₁₆ClN₃O₂ . The molecular weight of this compound is 257.72 g/mol, making it a relatively medium-sized organic molecule . The compound represents a hydrochloride salt of an ethyl ester derivative containing a fused heterocyclic ring system.

Structural Features and Isomeric Considerations

The structure of this compound features a tetrahydropyridine ring fused to a pyrimidine ring, creating the pyrido[4,3-d]pyrimidine core scaffold. This bicyclic heterocyclic system is functionalized with an ethyl acetate group at the 4-position. An important structural consideration worth noting is the potential confusion with a related isomeric compound, Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride (CAS: 1187830-52-9) . The numerical designation in the brackets ([4,3-d] versus [3,4-d]) indicates different fusion patterns of the pyridine and pyrimidine rings, resulting in distinct chemical entities with potentially different biological properties.

The molecular structure can be represented using several chemical notations:

  • IUPAC Name: ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate;hydrochloride

  • Standard InChI: InChI=1S/C11H15N3O2.ClH/c1-2-16-11(15)5-10-8-6-12-4-3-9(8)13-7-14-10;/h7,12H,2-6H2,1H3;1H

  • Standard InChIKey: BLTIZFCRGSQQEN-UHFFFAOYSA-N

Chemical Structure Importance

The pyrido-pyrimidine scaffold present in this compound represents an important structural motif in medicinal chemistry. Pyrimidine derivatives are well-known for their roles in various biological processes and have been extensively explored as antimicrobial agents, anticancer drugs, and for other therapeutic applications. The fusion of the pyrimidine ring with a partially saturated pyridine ring (tetrahydropyridine) creates a unique three-dimensional framework that can potentially interact with various biological targets.

Physical and Chemical Properties

Chemical Stability

For stock solutions, it is recommended to store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month) . To enhance solubility when preparing solutions, heating the sample to 37°C followed by ultrasonic bath treatment may be beneficial .

The following table summarizes the key physical and chemical properties of the compound:

PropertyValueReference
CAS Number1187830-78-9
Molecular FormulaC₁₁H₁₆ClN₃O₂
Molecular Weight257.72 g/mol
Physical StateLikely crystalline solid
Storage RecommendationRoom temperature, sealed, away from moisture
Stock Solution Storage-80°C (6 months) or -20°C (1 month)

Synthesis and Preparation

General Synthetic Strategy

A typical synthetic approach for similar compounds involves:

  • Initial nucleophilic reaction between a suitable piperidone derivative and an appropriate halogenated compound

  • Ring formation reactions to establish the fused heterocyclic system

  • Functionalization at specific positions, including the attachment of the ethyl acetate moiety

  • Salt formation through treatment with hydrochloride to obtain the final product

Stock Solution Preparation

For research applications, the following table provides guidance on preparing stock solutions of various concentrations:

Desired ConcentrationAmount of Compound
1 mg
1 mM3.8802 mL
5 mM0.776 mL
10 mM0.388 mL

Table: Volume of solvent required to prepare stock solutions of different concentrations using various amounts of the compound .

Biological Activities and Applications

Kinase Inhibition Activity

A key potential application of compounds with similar structural scaffolds is kinase inhibition. Related 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine compounds have been investigated as inhibitors of mTOR, PI3, and HSMG-1 kinases . These kinases play crucial roles in cellular signaling pathways relevant to cancer, metabolism, and other diseases, suggesting potential anticancer applications for compounds of this structural class.

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